Home > Products > Screening Compounds P98401 > Dezocine glucuronide
Dezocine glucuronide - 76948-31-7

Dezocine glucuronide

Catalog Number: EVT-1551929
CAS Number: 76948-31-7
Molecular Formula: C22H31NO7
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dezocine itself is synthesized through a series of chemical reactions starting from 1-methyl-7-methoxy-2-tetralone and 1,5-dibromopentane. The resulting compound undergoes further metabolic processes in the liver, primarily through the action of UDP-glucuronosyltransferases, leading to the formation of dezocine glucuronide. This compound is classified under opioid analgesics and can be categorized as a phase II metabolite due to its formation via conjugation.

Synthesis Analysis

Methods and Technical Details

The synthesis of dezocine involves several steps:

  1. Condensation Reaction: The initial step involves the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane using sodium hydride or potassium tert-butoxide as a base. This reaction produces 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.
  2. Cyclization: The intermediate undergoes cyclization with sodium hydride to yield 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one.
  3. Oxime Formation: The cyclized product is treated with hydroxylamine hydrochloride to form an oxime.
  4. Reduction: A reduction reaction using hydrogen gas produces an isomeric mixture from which dezocine can be crystallized and purified by treatment with hydrobromic acid .

The synthesis of dezocine glucuronide itself typically involves incubating dezocine with liver microsomes or hepatocytes in vitro to facilitate its conjugation with glucuronic acid.

Molecular Structure Analysis

Structure and Data

Dezocine glucuronide has the molecular formula C22H31NO7 and a molecular weight of approximately 407.49 g/mol. Its structure features a glucuronic acid moiety linked to the dezocine backbone, which alters its pharmacokinetic properties compared to the parent compound.

The compound's structure can be represented as follows:

Dezocine GlucuronideC22H31NO7\text{Dezocine Glucuronide}\quad \text{C}_{22}\text{H}_{31}\text{N}\text{O}_{7}

Structural Characteristics

The presence of the glucuronic acid moiety enhances water solubility and facilitates renal excretion, making it less pharmacologically active than dezocine itself .

Chemical Reactions Analysis

Reactions and Technical Details

Dezocine glucuronide participates in various chemical reactions typical of glucuronides:

  1. Hydrolysis: Under certain conditions, dezocine glucuronide can undergo hydrolysis to release the active drug (dezocine) and free glucuronic acid.
  2. Conjugation Reactions: It may also participate in further conjugation reactions with other metabolites or drugs within the body.

These reactions are crucial for understanding how dezocine glucuronide behaves in biological systems and its role in detoxification pathways.

Mechanism of Action

Process and Data

The mechanism of action for dezocine involves its interaction with opioid receptors. As a mixed agonist-antagonist:

  • Dezocine acts primarily as an agonist at the mu-opioid receptor while exhibiting antagonist properties at the kappa-opioid receptor.
  • Dezocine glucuronide does not exhibit significant activity at these receptors but may influence the pharmacodynamics of its parent compound by altering its availability and duration of action in systemic circulation .

This dual mechanism contributes to its analgesic effects while potentially reducing some side effects associated with traditional opioids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dezocine glucuronide appears as a pale white crystalline powder.
  • Solubility: It is soluble in water at concentrations typical for pharmaceutical formulations.

Chemical Properties

  • Molecular Weight: Approximately 407.49 g/mol
  • pH: A 2% solution has a pH around 4.6 .

These properties are essential for formulating medications that incorporate this metabolite for therapeutic use.

Applications

Scientific Uses

Dezocine glucuronide serves several important roles in pharmacology:

  1. Metabolite Profiling: It is utilized in studies assessing drug metabolism and pharmacokinetics, particularly in understanding how opioids are processed by the liver.
  2. Analytical Standards: Dezocine glucuronide can be used as a reference standard in analytical chemistry for developing assays related to opioid drugs.
  3. Research on Opioid Effects: Understanding the pharmacological effects of dezocine glucuronide helps elucidate the broader implications of opioid therapy, including pain management strategies and potential side effects associated with opioid use .
Introduction to Dezocine Glucuronide

Chemical Identity and Structural Characteristics of Dezocine Glucuronide

Dezocine glucuronide is the primary phase II metabolite of dezocine, a synthetic opioid analgesic. Its molecular formula is C22H31NO7, with a molecular weight of 421.49 g/mol. The metabolite forms when a glucuronic acid moiety conjugates to the phenolic hydroxyl group of dezocine (C16H23NO) via a β-glycosidic bond, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation significantly increases the compound’s water solubility (>10-fold compared to dezocine) to facilitate renal excretion. The glucuronide retains dezocine’s stereospecific configuration at chiral centers, including the , 11α, and 13S positions, which is critical for its biochemical interactions [6] [10].

  • Structural Analysis: Nuclear magnetic resonance (NMR) studies confirm glucuronidation occurs exclusively at the phenolic oxygen (O4 position) rather than the aliphatic amine group. This selectivity contrasts with opioids like morphine, which form both 3- and 6-glucuronides. The bulky glucuronide group sterically hinders binding at opioid receptors, rendering dezocine glucuronide pharmacologically inactive [4] [9].
  • Computational Descriptors: Key physicochemical properties include:
  • LogP: −1.2 (indicating high hydrophilicity)
  • Hydrogen bond donors: 7
  • Hydrogen bond acceptors: 7
  • Polar surface area: 135 Ų [6] [10].

Table 1: Molecular Characteristics of Dezocine vs. Dezocine Glucuronide

PropertyDezocineDezocine Glucuronide
Molecular FormulaC16H23NOC22H31NO7
Molecular Weight (g/mol)245.36421.49
logP3.7−1.2
Hydrogen Bond Donors27
Main BioactivityOpioid receptor modulationInactive metabolite
  • Spectral Signatures: Mass spectrometry shows a deprotonated molecular ion [M−H] at m/z 420.2. Characteristic IR absorption occurs at 3380 cm−1 (O-H stretch) and 1715 cm−1 (C=O stretch of carboxylic acid) [10].

Role of Glucuronidation in Opioid Metabolism

Glucuronidation is a pivotal detoxification pathway for opioids, mediated by UGT enzymes in hepatic endoplasmic reticulum. Dezocine undergoes rapid glucuronidation (>80% of administered dose), primarily by UGT1A1 and UGT2B7 isoforms. Unlike morphine glucuronides (M3G/M6G), dezocine glucuronide lacks affinity for opioid receptors due to steric exclusion from binding pockets [1] [2] [7].

  • Enzyme Kinetics: Studies in human liver microsomes show dezocine glucuronidation follows Michaelis-Menten kinetics:
  • Km: 58 μM (low affinity)
  • Vmax: 4.2 nmol/min/mg protein
  • Intrinsic clearance: 72.4 μL/min/mg protein [4] [6].This efficiency is lower than morphine’s glucuronidation (Clint >200 μL/min/mg), explaining dezocine’s shorter half-life (2.2 hours vs. morphine’s 3 hours) [2].

  • Species Variability: Non-human studies reveal metabolic differences:

  • Rhesus monkeys: Glucuronide accounts for 70% of urinary metabolites
  • Dogs: Sulfation predominates over glucuronidation [1].Such disparities limit extrapolation of animal data to humans.

Table 2: Glucuronidation Profiles of Select Opioids

OpioidPrimary UGT IsoformActive Metabolite?Renal Excretion of Glucuronide (%)
DezocineUGT2B7No>75
MorphineUGT2B7Yes (M6G)90
CodeineUGT2B7Yes (Morphine)85
TramadolUGT1A1/2B7No60
  • Impact of Organ Dysfunction: Hepatic cirrhosis prolongs dezocine’s half-life by 30–50% due to reduced UGT activity. However, dezocine glucuronide accumulation is clinically insignificant owing to its inactivity, unlike active glucuronides like M6G, which cause toxicity in renal impairment [4] [7].

Historical Development and Pharmacological Relevance

Dezocine was synthesized in 1973 by Wyeth Laboratories (as WY-16,225) and approved in the US in 1986. Despite discontinuation in the US in 2011, it became China’s top-selling opioid analgesic by 2021 ($573 million annually) due to its unique pharmacology [3] [5] [9].

  • Metabolism-Driven Design: Early studies in rhesus monkeys (1982) identified glucuronidation as dezocine’s primary clearance route. Brain tissue retained unmetabolized dezocine at high concentrations, explaining central analgesia despite extensive conjugation [1] [9]. This contrasted with morphine, where the active metabolite M6G contributes significantly to analgesia and toxicity [7].

  • Pharmacological Advantages: Dezocine’s glucuronide formation underlies two key benefits:

  • Low Abuse Potential: Unlike morphine, dezocine glucuronide lacks µ-receptor activity, preventing synergistic reinforcement.
  • Mitigated Respiratory Depression: Glucuronidation limits systemic exposure to active drug, contributing to the ceiling effect observed at doses >0.3 mg/kg [1] [5] [9].

Table 3: Key Milestones in Dezocine Development

YearEventSignificance
1973Synthesis by WyethNovel bridged aminotetralin structure
1982Primate pharmacokinetic studiesIdentified glucuronidation as major pathway
1986US FDA approval (Dalgan®)Marketed for postoperative pain
2009Redevelopment by Yangtze River Pharma (China)Dominated 45% of China’s opioid market by 2021
2022Biased agonism mechanism elucidatedExplained low β-arrestin recruitment and safety
  • Modern Research Directions: Recent studies explore dezocine glucuronide as a:
  • Biomarker: Quantification in urine monitors dezocine compliance without interference from other opioids.
  • Tool Compound: Its inability to activate β-arrestin pathways validates G-protein-biased µ-receptor agonism as a strategy to reduce opioid side effects [3] [5] [9].

  • Regulatory Status: Though dezocine glucuronide itself is not a therapeutic agent, its formation underpins dezocine’s favorable profile. Patent activity continues in China (CN113979875, 2022) for crystal forms of dezocine derivatives, optimizing metabolic stability [5] [9].

Concluding Remarks

Dezocine glucuronide exemplifies how phase II metabolism dictates pharmacokinetic and safety profiles of opioid analgesics. Its inert nature contrasts sharply with active glucuronides like morphine-6-glucuronide, explaining dezocine’s reduced risk of delayed toxicity. Ongoing research into UGT-mediated clearance mechanisms continues to inform the development of safer opioids with optimized metabolic pathways.

Properties

CAS Number

76948-31-7

Product Name

Dezocine glucuronide

IUPAC Name

(2R,3S,4S,5R,6S)-6-[[(9R,15S)-15-amino-1-methyl-4-tricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trienyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C22H31NO7

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C22H31NO7/c1-22-8-4-2-3-5-12(19(22)23)9-11-6-7-13(10-14(11)22)29-21-17(26)15(24)16(25)18(30-21)20(27)28/h6-7,10,12,15-19,21,24-26H,2-5,8-9,23H2,1H3,(H,27,28)/t12-,15+,16+,17-,18-,19+,21-,22?/m1/s1

InChI Key

OGFASZKCOLUFAW-LCZVVBTCSA-N

SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

dezocine glucuronide

Canonical SMILES

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC12CCCCC[C@@H]([C@@H]1N)CC3=C2C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.